Butanedioic acid, ethyl methyl ester

Description

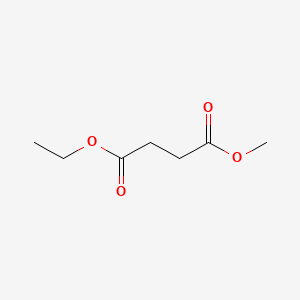

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-O-ethyl 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-7(9)5-4-6(8)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXRQBBSGZDQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074327 | |

| Record name | Butanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-73-6 | |

| Record name | Ethyl methyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution in Diverse Chemical and Biological Matrices

Natural Abundance and Biogenic Formation

The natural occurrence of Butanedioic acid, ethyl methyl ester, points to its formation through biological processes in both the plant kingdom and in mammals.

Phytochemical analyses of various plants have confirmed the presence of this compound as a constituent of their extracts.

Gas chromatography-mass spectrometry (GC-MS) analysis of the ethyl acetate (B1210297) fraction of Isodon rugosus, a plant from the Lamiaceae family, has successfully identified this compound. nih.govresearchgate.net This finding is part of a broader investigation into the bioactive compounds of the plant, which is used in traditional medicine. nih.gov The identification was based on the compound's retention time and mass spectral data. nih.govresearchgate.net

Table 1: GC-MS Identification of this compound in Isodon rugosus

| Compound Name | Retention Time (min) | Chemical Formula |

|---|---|---|

| This compound | 7.031 | C7H12O4 |

Data sourced from a GC-MS analysis of the ethyl acetate fraction of Isodon rugosus. nih.govresearchgate.net

The compound has also been detected in the leaf extracts of Telfairia occidentalis, commonly known as fluted pumpkin. researchgate.net A study focused on identifying the phenolic components of the plant's leaf through GC-MS analysis revealed the presence of this compound among other compounds. researchgate.net This plant is widely cultivated in West Africa and is recognized for its nutritional and antioxidant properties. who.int

The role of this compound extends to mammalian metabolism, where it has been characterized as a component of human biological fluids.

Metabolomic studies of human breast milk have identified this compound as a constituent that varies with the stage of lactation. One study comparing the metabolomes of colostrum, transition milk, and mature milk found that the relative levels of this compound were higher in colostrum compared to the other two milk types. This research highlights the dynamic nature of human milk composition.

The compound has been identified in a wide array of wines, including white wines like Riesling, Chardonnay, and Slovak Tokaj, as well as red wines such as Kadarka and Tempranillo. cabidigitallibrary.orgopenagrar.deopenagrar.deopenagrar.defao.org For instance, analysis of aged Riesling wines detected its presence among a large number of volatile components. openagrar.de Similarly, it was identified in the volatile profile of Chardonnay wines from consecutive vintages. openagrar.de Studies on Tempranillo wines have shown that the concentration of succinic acid esters, including ethyl-methyl succinate (B1194679), can increase significantly during spontaneous malolactic fermentation. fao.org It has also been putatively identified in synthetic wines fermented with different oenological yeast strains, indicating its origin from yeast metabolism. mdpi.com

Table 2: Detection of this compound in Various Wines

| Wine Type | Study Context | Reference |

|---|---|---|

| Kadarka | Analysis of indigenous Hungarian wines | openagrar.de |

| Tempranillo | Study on spontaneous malolactic fermentation | fao.org |

| Riesling (aged) | Analysis of headspace volatiles | openagrar.de |

| Chardonnay | Analysis of aroma composition | openagrar.de |

| Slovak Tokaj | Characterization of volatile organic compounds | cabidigitallibrary.org |

| Various South African Wines | Analysis of volatile components | scribd.com |

| Plum Jerkums (Fruit Wine) | Analysis of volatile profiles based on fermentation type | mdpi.com |

This table summarizes various studies that have identified this compound in different types of wine.

The presence of this compound has also been noted in beer, where it is listed as a known flavor compound alongside its occurrence in wine and spirits. nih.govwho.int

Compound Names

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Diethyl succinate |

| Ethyl acetate |

| Ethyl hexanoate |

Volatile Compound Profiling in Fermented Food and Beverage Systems

Characterization in Slovak Tokaj Wines

The compound, referred to as 4-O-ethyl 1-O-methyl butanedioate or ethyl methyl succinate, has been characterized in wines from the Slovak Tokaj wine region. A 2020 study investigated the volatile organic compounds (VOCs) in different categories of Slovak Tokaj wines: varietal wines, film wines (Tokajské samorodné dry), and botrytized sweet wines (Tokaj selections). nih.gov

The study, using comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS), identified ethyl methyl succinate as one of 176 VOCs across the 46 samples studied. nih.gov Its presence was noted in Tokaj selections, which are naturally sweet wines made from grapes affected by noble rot (Botrytis cinerea). nih.gov The data indicates that the formation of this ester is associated with the unique fermentation and aging processes of these specific wine types. nih.gov

Table 2: Characterization of Ethyl Methyl Succinate in Slovak Tokaj Wines

| Wine Category | Presence |

|---|---|

| Tokaj Varietal Wines | Not Reported |

| Tokajské samorodné dry (Film Wines) | Not Reported |

| Tokaj Selections (3-6 putňový) | Identified |

Based on findings from a 2020 study on volatile organic compounds in Slovak Tokaj wines. nih.gov

Anthropogenic and Industrial Presence

Identification as a By-product in Industrial Processes

This compound has been identified as a by-product in specific biocatalytic processes. For instance, research on Baeyer-Villiger monooxygenases (BVMOs) for producing 3-hydroxypropionic acid precursors showed the formation of ethyl methyl succinate. researchgate.net In reactions where ethyl levulinate was used as a substrate in the presence of a specific enzyme (Ar-BVMO), ethyl methyl succinate was formed as an abnormal by-product alongside the expected "normal" product, ethyl 3-acetoxypropionate. researchgate.net

This formation occurs through an alternative reaction pathway of the enzyme. The compound has also been listed as a potential chemical component of bio-oils derived from the pyrolysis of biomass, another context where it appears as a constituent within a complex industrial product mixture. acs.org

Occurrence in Environmental Samples (e.g., Fulvic Acid from Humic Substances)

The compound has been directly identified in fractions of fulvic acid, a major component of humic substances found in soil, peat, and natural waters. A study analyzing the chemical composition of a low molecular weight fraction of fulvic acid (FA-500) using gas chromatography-mass spectrometry (GC-MS) successfully identified this compound. nih.govresearchgate.net

In this analysis, the compound was one of 47 constituents identified, accounting for a relative content of 0.532% of the total composition of the fulvic acid fraction. nih.govresearchgate.net This finding confirms its presence in complex environmental organic matter, likely arising from the decomposition of biological material and subsequent chemical transformations in the environment.

Table 3: GC-MS Analysis of this compound in a Fulvic Acid Fraction

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Relative Content (%) | 0.532 |

| Molecular Formula | C₇H₁₂O₄ |

Data from a GC-MS analysis of membrane-graded fulvic acid. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization of Butanedioic Acid, Ethyl Methyl Ester

Gas Chromatography (GC) Based Separation Techniques

Gas chromatography stands as a primary tool for the separation of volatile and semi-volatile compounds like butanedioic acid, ethyl methyl ester. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.

Capillary GC Parameters and Column Selection for Ester Analysis

The successful separation of this compound by gas chromatography is highly dependent on the selection of the appropriate capillary column and the optimization of GC parameters. For ester analysis, columns with a polar stationary phase are generally preferred. Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, VF-WAXms, Rtx-WAX), are frequently utilized. acs.orgmdpi.comnih.gov These columns offer good selectivity for polar compounds like esters.

The dimensions of the capillary column also play a crucial role. Columns with lengths of 30 to 60 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm are commonly employed to achieve optimal separation efficiency. acs.orgmdpi.comnih.gov

The operational parameters of the GC system must be meticulously controlled. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation, often around 240-250 °C. acs.orgnih.gov The oven temperature program is critical for resolving the target analyte from other components in the sample. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 2-6 °C/min) to a final temperature (e.g., 220-250 °C), which is then held for a period to ensure all compounds have eluted. acs.orgmdpi.comcabidigitallibrary.org Helium is the most common carrier gas, with a constant flow rate often set around 1.2-1.5 mL/min. acs.orgmdpi.com

Interactive Data Table: Typical GC Parameters for this compound Analysis

| Parameter | Typical Value | Source(s) |

| Column Type | DB-WAXetr, Rtx-WAX, VF-WAXms | acs.orgmdpi.com |

| Column Dimensions | 30-60 m x 0.25 mm ID x 0.25 µm film | acs.orgmdpi.comnih.gov |

| Injector Temperature | 240-250 °C | acs.orgnih.gov |

| Oven Program | Initial 40°C, ramp 2-6°C/min to 220-250°C | acs.orgmdpi.comcabidigitallibrary.org |

| Carrier Gas | Helium | acs.orgmdpi.com |

| Flow Rate | 1.2-1.5 mL/min | acs.orgmdpi.com |

| Detection | Mass Spectrometry (MS), Flame Ionization (FID) | nih.govmdpi.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Deconvolution

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.comnih.gov This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential portions of the effluent from the first column (¹D) and re-injects them onto the second, shorter column (²D) for a rapid, secondary separation. This process generates a two-dimensional chromatogram with greatly increased peak capacity, allowing for the deconvolution of co-eluting compounds. mdpi.comnih.gov

The analysis of this compound in complex matrices such as wine has demonstrated the utility of GCxGC. mdpi.comresearchgate.net In these studies, a polar wax-based column is often used in the first dimension, coupled with a more mid-polar column (e.g., Rxi-17Sil MS) in the second dimension. mdpi.commdpi.com This orthogonal separation mechanism effectively resolves the target ester from a multitude of other volatile and semi-volatile compounds. mdpi.commdpi.com

A critical parameter in GCxGC is the modulation period, which is the time between successive injections onto the second-dimension column. researchgate.net Proper optimization of this period is essential to preserve the separation achieved in the first dimension. leco.comazom.com The modulation period should be short enough to adequately sample the peaks eluting from the first column, typically with 3-5 modulation events across a single peak, to accurately reconstruct the ¹D peak profile. leco.comazom.com

For the analysis of esters like this compound, modulation periods are often in the range of 4 to 8 seconds. cabidigitallibrary.orgsrainstruments.com A study optimizing the analysis of wine volatiles found that a modulation period of 6 seconds provided the best use of the two-dimensional separation space, avoiding significant "wrap-around" effects (where compounds from one modulation cycle elute during the next) that were observed with a 4-second period. cabidigitallibrary.org The duration of the hot pulse from the modulator is also key, with shorter pulses (e.g., 1.4 seconds) used to ensure sharp injection bands into the second column. mdpi.commdpi.com

Mass Spectrometric (MS) Detection and Fragmentation Analysis

Mass spectrometry is the most powerful detection method to couple with gas chromatography for the unequivocal identification of this compound.

Electron Ionization Mass Spectrometry (EI-MS) for Structural Elucidation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in a reproducible and characteristic manner. The resulting mass spectrum serves as a chemical fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. acs.orgwho.intnist.gov

The EI mass spectrum of this compound (C₇H₁₂O₄, molecular weight 160.17 g/mol ) exhibits several key fragment ions. nist.govnih.gov The base peak, which is the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 115. nih.gov This ion likely corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. Other significant fragments include ions at m/z 101, 59, and 55, which provide further structural information. nih.gov The presence of these specific fragments and their relative intensities are used to confirm the identity of the compound. mcmaster.ca

Interactive Data Table: Key EI-MS Fragment Ions for this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment | Source(s) |

| 115 | 100 | [M-OC₂H₅]⁺ | nih.gov |

| 101 | ~38 | [M-COOC₂H₅]⁺ | nih.gov |

| 59 | ~20 | [COOCH₃]⁺ | nih.gov |

| 55 | ~41 | [C₃H₃O]⁺ | nih.gov |

| 29 | ~34 | [C₂H₅]⁺ | nih.gov |

High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS) for Precise Mass Measurement

High-resolution time-of-flight mass spectrometry (HRTOF-MS) provides highly accurate mass measurements, typically with mass accuracy in the low parts-per-million (ppm) range. cabidigitallibrary.org This capability allows for the determination of the elemental composition of the molecular ion and its fragments, providing a much higher degree of confidence in compound identification than nominal mass measurements.

When coupled with GCxGC, HRTOF-MS is a powerful tool for analyzing complex mixtures. cabidigitallibrary.org For this compound, HRTOF-MS can determine its exact mass (C₇H₁₂O₄) to be 160.0736 Da, which helps to differentiate it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). nih.gov In studies of wine volatiles, GCxGC-HRTOF-MS has been used to identify and characterize a wide range of compounds, including this compound, with high confidence. cabidigitallibrary.org The high data acquisition rate of TOF instruments is also well-suited to the fast-eluting peaks generated by the second dimension of a GCxGC separation. mdpi.comcabidigitallibrary.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 160.17 g/mol ), electron ionization (EI) mass spectrometry provides characteristic fragments that are crucial for its identification. nih.govnist.gov While direct MS/MS studies on this specific ester are not extensively detailed in the public literature, a fragmentation pathway can be proposed based on established principles of ester fragmentation and available mass spectral data. nih.govlibretexts.orgchemguide.co.uk

Upon ionization, the molecular ion [C7H12O4]+• (m/z 160) is formed, though it may be of low abundance or absent in some spectra. The primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl groups (alpha-cleavage). libretexts.orgmiamioh.edu The most prominent fragment observed in the experimental mass spectrum is typically at m/z 115. nih.gov This major peak corresponds to the loss of the ethoxy radical (•OCH2CH3, 45 Da), a common fragmentation for ethyl esters.

Another significant fragmentation pathway involves the loss of the methoxy (B1213986) radical (•OCH3, 31 Da) to form an ion at m/z 129. Further fragmentation can occur, leading to other characteristic ions. The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed origins. nih.govnist.gov

Table 1: Proposed EI-MS Fragmentation of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Origin |

|---|---|---|

| 160 | [C7H12O4]+• | Molecular Ion |

| 129 | [C6H9O3]+ | [M - •OCH3]+ |

| 115 | [C5H7O3]+ | [M - •OCH2CH3]+ |

| 101 | [C4H5O3]+ | Loss of C2H5O• and CH2 |

| 73 | [C3H5O2]+ | Further fragmentation |

This interactive table is based on data from experimental GC-MS results and established fragmentation patterns. nih.govlibretexts.org

Integrated Analytical Platforms and Data Processing Approaches

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. nih.govnist.gov In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. jmchemsci.com The ester's volatility and thermal stability make it well-suited for GC-MS analysis without the need for derivatization. nih.govnist.gov

For highly complex samples where co-elution might obscure the target analyte, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. By employing two columns with different stationary phases, GCxGC provides a much higher peak capacity and resolution, allowing for the separation of this compound from complex matrix interferences that might be present in environmental or biological samples.

The Kovats Retention Index (RI) is a standardized, system-independent value that converts retention times into constants, aiding in the identification of compounds in GC. wikipedia.orgresearchgate.net It normalizes the retention time of a compound to the retention times of adjacent n-alkanes. The use of RI is critical for confirming the identity of a peak, as a mass spectral match alone can sometimes be ambiguous. By comparing the experimentally determined RI of a peak with tabulated values, confidence in the identification of this compound is significantly increased. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides experimentally determined Kovats retention indices for this compound on various types of GC columns. nih.gov

Table 2: Experimental Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) Values |

|---|---|

| Standard Non-Polar | 1070, 1116, 1120, 1079.3, 1121 |

This interactive table presents a compilation of experimental retention index values from the NIST Mass Spectrometry Data Center. nih.gov

Modern analytical workflows rely heavily on sophisticated software for processing the large datasets generated by GC-MS. For the identification of this compound in a complex chromatogram, tools like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) are invaluable. AMDIS can extract the pure component mass spectrum of the target analyte from a peak that may be contaminated with co-eluting background or impurity ions. researchgate.net

Once a "clean" mass spectrum is obtained, it is compared against extensive reference libraries. The most widely used is the NIST/EPA/NIH Mass Spectral Library, which contains a reference spectrum for this compound. nist.govnist.gov The search program provides a "match factor" indicating the similarity between the experimental and library spectra. A high match factor, combined with a matching Kovats retention index, provides a highly confident identification of the compound.

Sample Preparation and Chemical Derivatization Techniques for Enhanced Analysis

Effective sample preparation is crucial to isolate the analyte of interest from the sample matrix and remove interfering substances. organomation.com Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org

To extract this compound from an aqueous sample, an organic solvent in which the ester is more soluble than in water is chosen. Suitable solvents could include dichloromethane, diethyl ether, or ethyl acetate (B1210297). columbia.edulibretexts.org The general procedure involves mixing the aqueous sample with the organic solvent in a separatory funnel. After vigorous shaking to facilitate the transfer of the ester into the organic phase, the layers are allowed to separate. The organic layer, now enriched with the analyte, is then collected for subsequent analysis, often after a drying step to remove residual water. wikipedia.orgcolumbia.edu In some cases, a prior acetonitrile (B52724) extraction from a solid or semi-solid sample can be used to isolate impurities or target compounds before further steps. und.edu

It is important to note that while this compound itself is directly analyzable by GC-MS, its precursor, succinic acid, is non-volatile. For analyses where the target is succinic acid, a chemical derivatization step is necessary to convert it into a volatile form. glsciences.euuran.uaneliti.com Common derivatization methods include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification to form methyl or ethyl esters. researchgate.netund.eduuran.ua This process makes the otherwise non-volatile acid amenable to GC-MS analysis, where it might be identified as one of its ester derivatives, such as a silyl (B83357) ester or, indeed, an ethyl methyl ester if the corresponding alcohols are used in the process. glsciences.eu

Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) Adaptations

Solid-Phase Extraction (SPE) is a powerful chromatographic technique used for the rapid and selective preparation of samples prior to analysis. sigmaaldrich.com It functions by extracting, partitioning, and adsorbing components from a liquid phase onto a solid sorbent, effectively isolating analytes of interest from complex mixtures. sigmaaldrich.comsigmaaldrich.com This process not only purifies the sample but also extends the life of the analytical chromatography system and improves the quality of both qualitative and quantitative analysis. sigmaaldrich.comsigmaaldrich.com For a moderately polar compound like this compound, a normal-phase SPE approach is suitable. This typically involves using an unbonded, acid-washed silica (B1680970) sorbent, which is considered the most polar normal-phase sorbent available. sigmaaldrich.com The sample is first diluted in a non-polar solvent, such as hexane (B92381), before being loaded onto the SPE cartridge. sigmaaldrich.com This ensures that the analyte is retained on the polar sorbent while non-polar impurities are washed away.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly advantageous for the analysis of volatile and semi-volatile organic compounds. youtube.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. youtube.comyoutube.com Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The selection of the fiber coating is critical for efficient extraction. For general purposes and a wide range of analytes, a divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected as it provides effective detection for a broad spectrum of compounds. nih.govfrontiersin.org The extraction process is influenced by several factors, including temperature and time, which must be optimized to maximize sensitivity while preventing degradation or alteration of the sample profile. nih.gov For instance, in the analysis of volatile compounds in vegetable oils, sampling at 20°C was used for quantitative purposes to minimize hydroperoxide formation, while a higher temperature of 50°C was applied for compound characterization by GC-MS to increase extraction efficiency. nih.gov

Table 1: Typical Parameters for HS-SPME Analysis of Volatile Esters This table is interactive. Click on the headers to sort the data.

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Fiber Type | 50/30 µm DVB/CAR/PDMS | Provides broad-spectrum analysis for various volatile compounds. frontiersin.org |

| Sample Preparation | 0.5 g sample in 20 mL vial with NaCl and internal standard | Salting out with NaCl increases the volatility of analytes. frontiersin.org |

| Incubation/Extraction Temp. | 50°C - 80°C | Higher temperatures increase analyte vapor pressure, aiding extraction. nih.govfrontiersin.org |

| Incubation/Extraction Time | 30 - 40 minutes | Allows for equilibrium to be reached between the sample, headspace, and fiber. youtube.comfrontiersin.org |

| Agitation | Applied during incubation/extraction | Facilitates the release of volatiles from the matrix into the headspace. youtube.com |

Derivatization Strategies for GC-MS Compatibility (e.g., Methyl Chloroformate Alkylation)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar compounds like carboxylic acids can be challenging due to their low volatility and tendency to exhibit poor peak shape. restek.com Derivatization is a chemical modification process used to convert these analytes into less polar, more volatile compounds that are more amenable to GC analysis. nih.gov While this compound is already an ester, understanding derivatization is crucial as it is the primary method for converting its parent compound, butanedioic acid (succinic acid), into an analyzable form.

The most common derivatization method is esterification, which converts carboxylic acids into esters. Alkyl chloroformates are highly effective reagents for this purpose, capable of instantaneous esterification under appropriate conditions. researchgate.nettue.nl The reaction, often referred to as alkylation, involves treating the sample with an alkyl chloroformate, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), in the presence of a suitable alcohol (e.g., methanol (B129727), ethanol) and a catalyst or base like pyridine (B92270). tue.nlnih.gov For instance, a method for analyzing bisphenol-A involved derivatization with ECF in the presence of pyridine for just 20 seconds at room temperature, followed by SPME-GC-MS analysis. nih.gov The choice of chloroformate and alcohol determines the resulting ester. Using methyl chloroformate with methanol would be a strategy to produce a methyl ester, while ECF would produce an ethyl ester. To produce the mixed this compound, a multi-step process or a specific ratio of reagents would be required.

Other common derivatization reagents include boron trifluoride (BF₃) in methanol, which is a widely used method for preparing fatty acid methyl esters (FAMEs). restek.comnih.gov This acid-catalyzed esterification requires mild heating (e.g., 60°C) for a short period to achieve complete conversion of the acid to its methyl ester. nih.gov

Table 2: Comparison of Derivatization Reagents for Carboxylic Acids This table is interactive. Click on the headers to sort the data.

| Reagent | Typical Conditions | Advantages | Notes |

|---|---|---|---|

| Ethyl Chloroformate (ECF) | Room temperature, short reaction time (seconds) with pyridine. nih.gov | Rapid, reliable, and cost-effective. nih.gov | Can be integrated with SPME for a streamlined workflow. nih.gov |

| Methyl Chloroformate (MCF) | Instantaneous reaction; requires an alcohol and a base. tue.nl | Very fast reaction kinetics. | Reaction conditions may differ from ECF and require optimization. tue.nl |

| Boron Trifluoride (BF₃)-Methanol | Heat at 60°C for 5-10 minutes. | Complete and selective esterification of fatty acids. nih.gov | BF₃ is highly toxic and requires careful handling. nih.gov |

| HCl or H₂SO₄ in Methanol | Reflux for 30 minutes to 1 hour. researchgate.net | A mild and classic methylating method. researchgate.net | Slower than chloroformate or BF₃ methods. |

Solvent Selection and Matrix Effects in Sample Preparation

The choice of solvent and the presence of other components in the sample (the matrix) can significantly impact the accuracy and precision of an analytical measurement. A matrix effect is defined as the influence of all sample components, other than the specific analyte, on the analytical signal. bataviabiosciences.com This can lead to either signal suppression (underestimation) or enhancement (overestimation) of the analyte concentration. bataviabiosciences.com These effects are often caused by co-eluting compounds from the matrix that compete with the analyte for ionization in the mass spectrometer's source. bataviabiosciences.com

Solvent selection is critical during sample preparation steps like liquid-liquid extraction or SPE. For normal-phase SPE, the sample should be introduced in a non-polar solvent like hexane or isooctane (B107328) to ensure proper retention of the more polar analyte on the sorbent. sigmaaldrich.com The elution strength of different solvents must be considered when developing the method.

A significant issue in the analysis of esters is the potential for transesterification, which is a prime example of a matrix- and solvent-driven effect. If a sample containing methyl esters has residual acid catalyst and is extracted using a solvent like ethyl acetate, transesterification can occur, inadvertently converting the target methyl esters into ethyl esters. researchgate.net This would lead to a completely erroneous quantification of the original analyte. Therefore, careful selection of solvents that will not react with the analyte is paramount. If transesterification is a risk, alternative solvents such as dichloromethane, chloroform, or hexane should be considered. researchgate.net

Table 3: Solvent Properties and Considerations for Ester Analysis This table is interactive. Click on the headers to sort the data.

| Solvent | Elution Strength (e°) on Silica | Potential Issues / Use Case | Source |

|---|---|---|---|

| Hexane | 0.00 | Ideal for sample loading in normal-phase SPE; promotes retention. | sigmaaldrich.com |

| Toluene | 0.22 | Non-polar solvent for extraction or SPE. | sigmaaldrich.com |

| Dichloromethane | 0.32 | Common extraction solvent; alternative to reactive solvents. researchgate.net | sigmaaldrich.com |

| Diethyl Ether | 0.29 | Common extraction solvent. | sigmaaldrich.com |

| Ethyl Acetate | 0.43 | Can cause transesterification in the presence of acid. researchgate.net | sigmaaldrich.com |

| Methanol | 0.73 | Strong polar solvent; used for eluting analytes in normal-phase SPE. | sigmaaldrich.com |

Chemical Synthesis and Reaction Pathways Involving Butanedioic Acid, Ethyl Methyl Ester

Synthetic Approaches to Asymmetric Succinic Acid Esters

The synthesis of asymmetric succinic acid esters, where the two carboxylic acid groups are esterified with different alcohols, requires controlled methods to avoid the statistical mixture of products (dimethyl, diethyl, and the desired ethyl methyl ester). One primary strategy involves a stepwise esterification. This process begins with the conversion of succinic acid to a monoester, which is then esterified with a second, different alcohol.

A common starting material for this controlled approach is succinic anhydride (B1165640). The ring-opening of succinic anhydride with one alcohol (e.g., methanol) yields the monomethyl succinate (B1194679) with high selectivity. researchgate.net This intermediate can then be isolated and subsequently reacted with a different alcohol (e.g., ethanol) under standard esterification conditions to yield the final asymmetric diester.

Another advanced approach involves the use of chiral auxiliaries to guide the reaction. ingentaconnect.com Although often employed to create stereochemical asymmetry, the principles can be adapted for constitutional asymmetry. For instance, chiral esters and amides of succinic acid can be synthesized and then subjected to further chemical modifications. ingentaconnect.com The preparation of asymmetrical 2,3-diacylsuccinic acid esters has also been documented, highlighting the long-standing interest in these types of compounds for further chemical transformations. nih.gov

Mechanisms of Mono- and Diesterification of Butanedioic Acid

The esterification of butanedioic acid (succinic acid) can proceed to form either monoesters or diesters, depending on the reaction conditions and stoichiometry.

Direct Esterification: When succinic acid is reacted directly with a mixture of methanol (B129727) and ethanol (B145695), typically in the presence of an acid catalyst, the process is governed by equilibrium and statistical probability. The two carboxylic acid groups on succinic acid are equally reactive, leading to a random distribution of products. This results in a mixture containing three different diesters: dimethyl succinate, diethyl succinate, and the target compound, butanedioic acid, ethyl methyl ester. This lack of selectivity makes separation and purification complex. academie-sciences.fr

Succinic Anhydride Route: A more controlled mechanism involves the alcoholysis of succinic anhydride. academie-sciences.fr This is a type of nucleophilic acyl substitution. In the first step, an alcohol molecule (e.g., methanol) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a monoester, in this case, monomethyl succinate. researchgate.net This reaction is highly efficient for producing the monoester. researchgate.net In the second step, the remaining free carboxylic acid group on the monoester is esterified with a different alcohol (ethanol) through a standard acid-catalyzed esterification reaction, known as Fischer esterification. This two-step process provides a much higher yield of the desired asymmetric ester compared to the direct esterification of succinic acid.

Table 1: Comparison of Synthetic Pathways to Asymmetric Succinate Esters

| Method | Starting Materials | Key Intermediate | Outcome & Selectivity | Source(s) |

|---|---|---|---|---|

| Direct Diesterification | Succinic Acid, Methanol, Ethanol | None | Low selectivity; statistical mixture of dimethyl, diethyl, and ethyl methyl succinate. | academie-sciences.fr |

| Stepwise via Anhydride | Succinic Anhydride, Methanol, Ethanol | Monomethyl succinate | High selectivity; sequential reaction first forms the monoester, then the asymmetric diester. | researchgate.netacademie-sciences.fr |

Enzymatic Synthesis and Biocatalytic Pathways to Ester Formation

Biocatalysis offers an environmentally friendly alternative for ester synthesis, operating under mild conditions with high selectivity. researchgate.net Enzymes, particularly from the hydrolase class (e.g., lipases), are widely used to catalyze esterification reactions. researchgate.netrsc.org These enzymes can be employed to produce asymmetric succinates by controlling the substrate feed.

The general mechanism for enzyme-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The carboxylic acid (or a monoester like monomethyl succinate) binds to the enzyme's active site, where a nucleophilic residue (like serine) attacks the carboxyl carbon, releasing a water molecule and forming a covalent intermediate. Subsequently, the alcohol (e.g., ethanol) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

This approach has several advantages:

High Selectivity: Enzymes can exhibit high chemo- and regioselectivity, potentially favoring the esterification of one carboxylic acid group over another or selectively forming the ester without side reactions.

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, reducing energy consumption and preventing degradation of thermally sensitive compounds. researchgate.net

Green Chemistry: Biocatalysis avoids the use of harsh acid catalysts and toxic solvents. researchgate.net

Furthermore, the feedstock itself, succinic acid, can be produced through sustainable biocatalytic routes, such as the fermentation of sugars or the conversion of CO2 using engineered microorganisms like E. coli or Saccharomyces cerevisiae. nih.govresearchgate.net Combining the bio-based production of succinic acid with enzymatic esterification allows for a completely "green" pathway to this compound.

Formation as a Reaction By-product in Industrial Chemical Processes

This compound, and similar mixed esters can be formed as minor by-products in complex biochemical processes where the necessary precursors are present simultaneously. A prime example is alcoholic fermentation, such as in winemaking.

During fermentation, yeast produces succinic acid as a natural, non-volatile acid metabolite. mdpi.com The primary product of this fermentation is ethanol. Therefore, the fermentation broth contains both a dicarboxylic acid (succinic acid) and a high concentration of an alcohol (ethanol). Under these conditions, spontaneous or enzyme-mediated esterification can occur, leading to the formation of diethyl succinate, which is commonly found in wine. mdpi.com

If the fermentation feedstock or process conditions also lead to the presence of methanol, the formation of butanedioioic acid, ethyl methyl ester becomes plausible. Methanol can be present in small quantities from the pectin (B1162225) in fruit feedstocks. In this complex chemical environment containing succinic acid, a high concentration of ethanol, and trace amounts of methanol, a mixture of succinate esters could form, including the asymmetric ethyl methyl ester, as a trace component.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Ethyl methyl succinate | C₇H₁₂O₄ |

| Butanedioic acid | Succinic acid | C₄H₆O₄ |

| Methanol | Methyl alcohol | CH₄O |

| Ethanol | Ethyl alcohol | C₂H₆O |

| Succinic anhydride | Dihydro-2,5-furandione | C₄H₄O₃ |

| Monomethyl succinate | Butanedioic acid, monomethyl ester | C₅H₈O₄ |

| Diethyl succinate | Butanedioic acid, diethyl ester | C₈H₁₄O₄ |

Environmental Fate, Degradation, and Remediation Studies

Aerobic Bioremediation and Microbial Degradation Pathways

Microorganisms, including bacteria and fungi, are known to degrade polyesters like poly(butylene succinate) (PBS) and poly(ethylene succinate) (PESu). elsevierpure.comresearchgate.net The degradation process typically involves the enzymatic hydrolysis of the ester linkages. For instance, bacteria from the genera Bacillus and Paenibacillus, as well as fungi like Aspergillus clavatus, have been identified as effective degraders of PESu. researchgate.net These microorganisms secrete enzymes that break down the polymer into smaller, soluble oligomers and, ultimately, to its monomeric units, which in the case of PESu are succinic acid and ethylene (B1197577) glycol. researchgate.net

Given these precedents, it is highly probable that ethyl methyl succinate (B1194679) can serve as a carbon source for a variety of microorganisms. The initial step in its aerobic degradation is likely the enzymatic hydrolysis of the two ester bonds. This would be carried out by esterases, a ubiquitous class of enzymes, to yield succinic acid, ethanol (B145695), and methanol (B129727).

The subsequent degradation of these products is well-established in microbial metabolism:

Succinic acid: This dicarboxylic acid is a central metabolite in the Krebs (or tricarboxylic acid, TCA) cycle, a fundamental pathway for energy production in aerobic organisms. nih.gov Bacteria can readily utilize succinate, converting it to other TCA cycle intermediates like fumarate (B1241708) and malate. nih.gov

Ethanol and Methanol: These simple alcohols are also readily metabolized by many microorganisms. They are typically oxidized to their corresponding aldehydes (acetaldehyde and formaldehyde) and then to carboxylic acids (acetic acid and formic acid), which can then enter central metabolic pathways. nexizo.ai

Abiotic Degradation Mechanisms in Environmental Compartments

In the absence of microbial activity, the primary abiotic degradation mechanism for butanedioic acid, ethyl methyl ester in aqueous environments is hydrolysis. The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

A study on the alkaline hydrolysis of sodium ethyl succinate, a closely related compound, demonstrated that the reaction follows first-order kinetics and is subject to specific acid-base catalysis. researchgate.net The stability of the ester bond is pH-dependent, with maximal stability observed in the pH range of 3 to 6. researchgate.net Under alkaline conditions, the rate of hydrolysis increases. This suggests that in natural waters with a neutral to alkaline pH, chemical hydrolysis will contribute to the breakdown of ethyl methyl succinate.

Another potential abiotic degradation pathway, particularly in the atmosphere or sunlit surface waters, is photodegradation. While specific data for ethyl methyl succinate is unavailable, studies on other esters, such as phthalic acid esters, show that they can be degraded by simulated sunlight. nih.govnih.gov The process often involves the generation of reactive oxygen species and can lead to the cleavage of ester bonds and modification of the core molecule. nih.gov However, the significance of photodegradation for ethyl methyl succinate in the environment remains to be determined.

In soil environments, both biotic and abiotic processes will influence the fate of ethyl methyl succinate. Its persistence will depend on factors such as soil type, pH, temperature, and the presence of competent microbial populations. nih.gov Given its likely susceptibility to both microbial degradation and chemical hydrolysis, it is not expected to be highly persistent in most soil environments.

Transformation Products and Environmental Half-Life Considerations

The primary transformation products resulting from the initial degradation of this compound are expected to be:

Succinic acid

Ethanol

Methanol

Ethyl succinate (monoester)

Methyl succinate (monoester)

The formation of the monoesters would occur as intermediates during the stepwise hydrolysis of the diester. These intermediates would then be further hydrolyzed to succinic acid.

The environmental half-life of ethyl methyl succinate will be highly dependent on the specific environmental conditions. In environments rich in microbial activity and with favorable pH and temperature, the half-life is expected to be relatively short due to rapid biodegradation. Conversely, in sterile, cold, or very acidic or alkaline environments, the half-life could be longer, with abiotic hydrolysis being the dominant degradation process.

A review of hydrolysis rates for various organic compounds in water provides some context. For esters, the half-life is independent of the initial concentration and is primarily influenced by pH and temperature. nist.gov While a specific half-life for ethyl methyl succinate is not provided, the data for other simple esters suggest that hydrolysis can be a significant degradation pathway.

It is important to note that while the degradation of the parent compound removes it from the environment, the properties of the transformation products must also be considered. In the case of ethyl methyl succinate, the primary transformation products (succinic acid, ethanol, and methanol) are all readily biodegradable and have low toxicity. nih.govnexizo.ai

Interactive Data Table: Predicted Degradation of this compound

| Environmental Compartment | Primary Degradation Pathway | Expected Transformation Products | Factors Influencing Rate |

| Aerobic Water | Biodegradation, Hydrolysis | Succinic acid, Ethanol, Methanol, Ethyl succinate, Methyl succinate | Microbial population, pH, Temperature, Oxygen availability |

| Anaerobic Water | Biodegradation, Hydrolysis | Succinic acid, Ethanol, Methanol, Methane, Carbon dioxide | Redox potential, Microbial consortia, pH, Temperature |

| Soil | Biodegradation, Hydrolysis | Succinic acid, Ethanol, Methanol, Ethyl succinate, Methyl succinate | Microbial population, Soil type, Moisture, pH, Temperature |

| Atmosphere | Photodegradation, Oxidation | Carbon dioxide, Water, smaller organic fragments | Sunlight intensity, Presence of oxidants (e.g., hydroxyl radicals) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like butanedioic acid, ethyl methyl ester. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete picture of the molecule's connectivity can be assembled.

The asymmetry of the molecule, with its distinct ethyl and methyl ester groups, results in a unique set of signals in both ¹H and ¹³C NMR spectra. This is in contrast to its symmetric analogue, diethyl succinate (B1194679), which would show fewer signals due to molecular symmetry. nist.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For ethyl methyl succinate, the following signals are predicted: a triplet and a quartet characteristic of the ethyl group, a singlet for the methyl group, and a multiplet for the central methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons, the two methylene carbons of the succinate backbone, the methoxy (B1213986) carbon, and the ethoxy methylene and methyl carbons. spectrabase.comnih.gov The chemical shifts of the carbonyl carbons are typically found in the range of 160-180 ppm. organicchemistrydata.org

Predicted NMR Spectral Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Protons | ||||

| -CH₂-CH₂- | ~2.6 | m | Succinyl protons | |

| -O-CH₂-CH₃ | ~4.1 | q | ~7.1 | Ethyl methylene protons |

| -O-CH₃ | ~3.7 | s | Methyl protons | |

| -O-CH₂-CH₃ | ~1.2 | t | ~7.1 | Ethyl methyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbons | ||||

| -C(O)O-CH₂- | ~172 | Ethyl ester carbonyl | ||

| -C(O)O-CH₃ | ~173 | Methyl ester carbonyl | ||

| -O-CH₂-CH₃ | ~61 | Ethyl methylene carbon | ||

| -O-CH₃ | ~52 | Methyl carbon | ||

| -CH₂-CH₂- | ~29 | Succinyl carbons | ||

| -O-CH₂-CH₃ | ~14 | Ethyl methyl carbon |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These two methods are complementary, as the selection rules for a vibrational mode to be active differ between them. ksu.edu.sa For this compound, the key functional groups are the ester linkages, which give rise to characteristic vibrational bands.

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound. spectrabase.comnih.gov The most prominent features in the IR spectrum of an aliphatic ester are the strong C=O stretching absorption and the C-O stretching absorptions. The C-H stretching and bending vibrations from the alkyl portions of the molecule are also readily observed.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it provides complementary information to IR spectroscopy. For ethyl methyl succinate, the C-C backbone vibrations and symmetric stretching modes of the functional groups would be expected to be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (alkyl) | 2850-3000 | IR, Raman |

| C=O stretch (ester) | 1735-1750 | IR (strong), Raman (moderate) |

| C-O stretch | 1000-1300 | IR (two bands), Raman |

| CH₂ bend | 1450-1470 | IR, Raman |

| CH₃ bend | 1370-1450 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Simple aliphatic esters, such as this compound, lack extensive conjugation or chromophores that absorb strongly in the near-UV and visible regions. rsc.org They typically exhibit weak absorption bands corresponding to n→π* transitions of the carbonyl group. nist.gov These absorptions are generally found at wavelengths around 200-215 nm. nist.gov The absence of significant absorption at longer wavelengths is a characteristic feature of such saturated aliphatic esters.

Chiroptical Studies: Chiroptical techniques, such as circular dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule, it does not exhibit optical activity and therefore, chiroptical studies are not applicable for its characterization.

Theoretical and Computational Chemistry of Butanedioic Acid, Ethyl Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nist.gov Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing insights into a molecule's stability and reactivity. nih.gov For butanedioic acid, ethyl methyl ester, these calculations would reveal details about its geometry, electronic distribution, and thermodynamic stability.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific DFT or ab initio studies detailing these properties for ethyl methyl succinate (B1194679) are scarce, computational chemistry software can generate predicted values. These predictions serve as valuable estimates in the absence of extensive experimental or published computational data.

Table 1: Predicted Physicochemical and Electronic Properties of this compound Note: These values are computationally predicted and sourced from chemical databases. They may not be derived from dedicated, peer-reviewed computational studies.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₂O₄ nist.gov | Indicates the elemental composition of the molecule. |

| Molecular Weight | 160.17 g/mol chemeo.com | The mass of one mole of the substance. |

| XLogP3 | 0.8 thegoodscentscompany.com | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. |

| Molar Volume | 146.5 mL/mol stenutz.eu | The volume occupied by one mole of the substance. |

Conformational Analysis and Molecular Dynamics Simulations

The key rotational degrees of freedom in ethyl methyl succinate are around the central C-C bond of the succinate backbone and the C-O bonds of the ethyl and methyl ester groups. The rotation around the central C₂-C₃ bond is particularly significant, leading to different relative orientations of the two ester groups, which can be broadly categorized as anti (dihedral angle ~180°) or gauche (dihedral angle ~60°). youtube.com Further rotations around the C-O ester bonds and within the ethyl group add more complexity to the potential energy surface (PES).

Computational methods can map this PES by systematically rotating the bonds and calculating the energy at each step. researchgate.net This analysis identifies the low-energy, stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them.

Molecular Dynamics (MD) simulations provide a dynamic view of conformational behavior. d-nb.info By simulating the motion of atoms over time based on classical mechanics, MD can explore the accessible conformational space at a given temperature, revealing the preferred conformations, the timescales of transitions between them, and how the molecule interacts with a solvent. nih.gov For ethyl methyl succinate, MD simulations could illustrate how the flexible alkyl chains and polar ester groups move and orient themselves in different environments.

Although no specific PES scans or MD simulation studies for ethyl methyl succinate are readily available, a qualitative analysis suggests that the most stable conformers would seek to minimize steric hindrance between the bulkier ethyl and methyl ester groups while potentially being influenced by intramolecular electrostatic interactions.

Table 2: Plausible Major Conformers of this compound based on Torsion around the C₂-C₃ Bond Note: This table is a conceptual representation. The relative energies are qualitative and based on general principles of steric hindrance.

| Conformer Type | Approx. Dihedral Angle (O=C-C-C=O) | Expected Relative Stability | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | High | The two carbonyl groups are positioned on opposite sides of the C-C bond, minimizing steric and dipolar repulsion. |

| Gauche (Synclinal) | ~±60° | Moderate | The carbonyl groups are closer together. This conformation can be stabilized or destabilized by intramolecular forces. |

| Eclipsed (Syn-periplanar) | 0° | Low (Transition State) | The carbonyl groups are aligned, leading to high steric and torsional strain. Represents an energy maximum. |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. diva-portal.orgmdpi.com These predictions can aid in the structural elucidation of unknown compounds and provide a deeper understanding of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining a molecule's vibrational frequencies at its optimized geometry. diva-portal.org For ethyl methyl succinate, the predicted IR spectrum would show characteristic strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and various C-H bending and stretching modes from the methyl, ethyl, and methylene (B1212753) groups. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculation provides nuclear shielding tensors for each atom, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For ethyl methyl succinate, the predicted ¹H NMR spectrum would feature a triplet and a quartet for the ethyl group, a singlet for the methyl group, and two distinct signals for the central methylene protons, which are chemically non-equivalent. The ¹³C NMR spectrum would show separate signals for the two carbonyl carbons, the carbons of the ethyl and methyl groups, and the two central methylene carbons.

While experimental spectra for ethyl methyl succinate are available in databases, published studies featuring its computationally predicted spectra for comparative analysis could not be identified.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound Note: These are general, expected regions based on functional groups and not from specific calculations on this molecule.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected ¹H Multiplicity |

|---|---|---|---|

| ¹³C | Ester Carbonyls (C=O) | 170 - 175 | N/A |

| ¹³C | Ethyl (-O-CH₂-CH₃) | ~60 | N/A |

| ¹³C | Methyl (-O-CH₃) | ~51 | N/A |

| ¹³C | Methylene (-CH₂-CH₂-) | ~29 | N/A |

| ¹³C | Ethyl (-O-CH₂-CH₃) | ~14 | N/A |

| ¹H | Ethyl (-O-CH₂-CH₃) | ~4.1 | Quartet (q) |

| ¹H | Methyl (-O-CH₃) | ~3.7 | Singlet (s) |

| ¹H | Methylene (-CH₂-CH₂-) | ~2.6 | Two Triplets (t) or complex multiplet |

| ¹H | Ethyl (-O-CH₂-CH₃) | ~1.2 | Triplet (t) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. It allows researchers to map the entire reaction pathway from reactants to products, identifying key intermediates and transition states. researchgate.net By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, relevant reactions for computational study would include its synthesis (e.g., via esterification of succinic acid or succinic anhydride) and its hydrolysis back to succinic acid, methanol (B129727), and ethanol (B145695).

Esterification: The formation of ethyl methyl succinate likely proceeds through a stepwise mechanism, such as the Fischer esterification of succinic acid with methanol and ethanol under acidic conditions. youtube.com A computational study of this process would model the protonation of a carboxylic acid group, nucleophilic attack by an alcohol molecule (methanol or ethanol), formation of a tetrahedral intermediate, proton transfers, and finally, the elimination of a water molecule. rsc.orgacs.org

Hydrolysis: The acid- or base-catalyzed hydrolysis of ethyl methyl succinate could also be modeled. ucalgary.ca For acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. youtube.com Computational modeling would help determine if there is a preferential hydrolysis of the methyl versus the ethyl ester group and would quantify the energy barriers for each step. nih.gov

While general mechanisms for esterification and hydrolysis are well-understood, and computational studies on the esterification of succinic acid with a single type of alcohol exist, specific computational investigations detailing the reaction pathways, intermediates, and transition state energies for the asymmetric this compound are not prominent in the literature.

Academic and Industrial Research Applications of Butanedioic Acid, Ethyl Methyl Ester

Contribution to Aroma Chemistry Research and Flavor Compound Analysis in Oenology

Detailed Research Findings:

Research using techniques like gas chromatography-mass spectrometry (GC-MS) has identified various succinate (B1194679) esters in wines. While diethyl succinate is more commonly reported, methyl ethyl succinate has also been identified in wine analysis. unirioja.es These compounds are often studied to understand the chemical differences between wine varieties and the effects of different winemaking techniques.

Influence on Wine Profile: Diethyl succinate, a closely related compound, is often one of the main esters found in wines, with concentrations that can range from 777 up to 1200 µg/L in some varieties. researchgate.net The presence and concentration of such esters can be used as chemical markers to differentiate wine profiles. For instance, in a study analyzing various red wines, six out of eight samples contained ethyl succinate. Linear discriminant analysis (LDA) has used diethyl succinate as one of the driving compounds to distinguish between different wine varieties. nih.gov

Impact of Vinification Techniques: The choice of yeast and fermentation conditions significantly impacts the concentration of these esters. Wines produced with Lachancea thermotolerans yeast have shown increased levels of diethyl succinate. mdpi.com Similarly, wines produced with L. plantarum also showed higher levels of diethyl succinate. researchgate.net In contrast, some studies have noted that Portuguese white wines had lower concentrations of diethyl succinate (not detected to 0.22 mg/L) compared to some South African wines. journals.ac.za

Sensory Contribution: Succinic acid itself is noted for having a taste that is both bitter and salty, adding a quality of "juiciness" or "vinosity" to wine. researchgate.net While specific odor thresholds for butanedioic acid, ethyl methyl ester are not widely documented, the family of ethyl esters it belongs to is crucial for the desirable fruity and floral notes in wine. journals.ac.zaunirioja.es

Table 1: Reported Occurrences of Succinate Esters in Wine Analysis

| Compound | Wine Type/Variety | Noted Findings | Reference(s) |

|---|---|---|---|

| Methyl ethyl succinate | Vidadillo | Identified as a volatile constituent. | unirioja.es |

| Diethyl succinate | Various Red and White | A main ester, with concentrations up to 1200 µg/L. Used as a driver to differentiate varieties. | researchgate.netnih.gov |

| Diethyl succinate | Chardonnay | Found in higher concentrations, associated with malolactic fermentation. | hawaiibevguide.com |

| Diethyl succinate | Tempranillo | Levels increased in wines fermented with Lachancea thermotolerans. | mdpi.com |

| Monoethyl succinate | Various | A main ester contributor with an average relative concentration of 11.3%. | researchgate.net |

Role in Metabolomics Research as a Biomarker or Component in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within biological systems, utilizes advanced analytical techniques to identify biomarkers for disease diagnosis and to understand pathological processes. nih.govmdpi.com Succinate and its derivatives are key molecules in cellular metabolism, and their altered levels have been linked to various conditions.

Detailed Research Findings:

This compound is listed in the Human Metabolome Database (HMDB) as a known metabolite. nih.gov While specific research on ethyl methyl succinate as a biomarker is limited, the parent compound, succinate, has been identified as a significant biomarker in several diseases.

Succinate as a Biomarker: Untargeted metabolomics studies have identified succinate as the most upregulated metabolite in patients with aortic aneurysm and dissection (AAD). nih.gov Plasma succinate concentrations were found to be effective in distinguishing AAD patients from healthy controls and those with other conditions like acute myocardial infarction. nih.gov Succinate has also been identified as a potential biomarker in diabetic retinopathy and diabetic peripheral neuropathy. nih.govmdpi.com

Mechanism and Identification: The accumulation of metabolites like itaconic acid can inhibit the enzyme succinate dehydrogenase, affecting the tricarboxylic acid (TCA) cycle and cellular energy metabolism. mdpi.com The identification of specific esters like ethyl methyl succinate is made possible through high-throughput analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are cornerstones of metabolomics research. mdpi.com The compound is classified as a fatty acid ester, a group of molecules that includes dicarboxylic acid esters. hmdb.ca

Significance in Industrial Process Stream Monitoring and Wastewater Treatment Research

The monitoring and treatment of industrial process streams and wastewater are critical for ensuring product quality, process efficiency, and environmental protection. entegris.commdpi.com The presence of organic compounds, including esters like this compound, in these streams can be an indicator of process conditions or a target for removal.

Detailed Research Findings:

While specific studies on the monitoring of this compound in industrial wastewater are not prominent, the principles of process control and wastewater treatment for similar chemical compounds are well-established.

Industrial Process Monitoring: In chemical manufacturing, real-time monitoring of fluid concentrations is essential for controlling reactions and ensuring product purity. entegris.com For instance, in the production of diethyl succinate from fermentation broths, process modeling is used to design and verify the reactive separation and purification steps. msu.edu Monitoring the concentration of reactants, intermediates (like monoethyl succinate), and final products (like diethyl succinate) is crucial for optimizing yield and economic viability. msu.edu Such monitoring prevents issues like the presence of large particles or chemical imbalances that could compromise the final product. entegris.com

Wastewater Treatment: Organic esters in industrial effluent contribute to the chemical oxygen demand (COD), a key parameter for water quality. mdpi.com Wastewater treatment processes, such as sedimentation and biological remediation, are designed to reduce COD and remove specific pollutants. mdpi.com While research has focused on the removal of pollutants like pesticides and phenolic compounds, the same principles apply to other organic chemicals. Microbial degradation, in particular, shows significant potential for converting toxic micropollutants into more tolerable substances. mdpi.com Therefore, understanding the concentration and degradability of esters like ethyl methyl succinate would be relevant for designing effective treatment strategies for wastewater from chemical or pharmaceutical industries where such compounds might be used.

Application as a Reference Standard or Intermediate in Synthetic Organic Chemistry Research

In synthetic organic chemistry, well-characterized compounds serve two primary purposes: as reference standards for analytical identification and as building blocks or intermediates for constructing more complex molecules. This compound fulfills both of these roles.

Detailed Research Findings:

Reference Standard: this compound is commercially available as a chemical reference standard. cymitquimica.comcymitquimica.com In this capacity, it is used for the calibration of analytical instruments and for the positive identification of this compound in complex mixtures, such as the wine aroma or metabolomics samples discussed previously. cymitquimica.com Its availability with a specified purity is essential for accurate quantitative analysis. cymitquimica.com

Synthetic Intermediate: Succinate diesters are versatile intermediates in organic synthesis. wikipedia.org Analogous to the well-documented reactions of diethyl succinate, this compound can participate in a variety of condensation reactions. For example, it can be used in Stobbe condensations to form alkylidenesuccinic acids or in acyloin condensations to form cyclic α-hydroxy ketones. wikipedia.org The synthesis of related compounds, such as monomethyl succinate from succinic anhydride (B1165640) and methanol (B129727), highlights the accessibility of these types of building blocks for further chemical elaboration. google.com The different ester groups (ethyl and methyl) on this compound could potentially be exploited for selective reactions in more advanced synthetic routes.

Table 2: Chemical Identifiers for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₁₂O₄ | nist.govnist.gov |

| Molecular Weight | 160.17 g/mol | nih.govcymitquimica.com |

| CAS Registry Number | 627-73-6 | nist.govnist.gov |

| Synonyms | Ethyl methyl succinate, Methyl ethyl succinate, Succinic acid, ethyl methyl ester | nist.govcymitquimica.comcymitquimica.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acetic acid |

| Acetoin |

| Atorvastatin |

| Benzyl alcohol |

| Butanol |

| Butyric acid |

| Decanoic acid |

| Diethyl malate |

| Diethyl succinate |

| Digoxin |

| Ethanol (B145695) |

| Ethyl acetate (B1210297) |

| Ethyl butyrate |

| Ethyl decanoate |

| Ethyl hexanoate |

| Ethyl lactate |

| Ethyl octanoate |

| Eugenol |

| Furfural |

| Glycerol |

| Hexanoic acid |

| Hexanol |

| Hexyl acetate |

| Hydroxypyridine |

| Isoamyl acetate |

| Isoamyl alcohol |

| Isobutanol |

| Isobutyric acid |

| Itaconic acid |

| Lactic acid |

| Methanol |

| Methyl ethyl succinate |

| Monoethyl succinate |

| Monomethyl succinate |

| Octanoic acid |

| 1-octanol |

| Pentanoic acid |

| 2-phenylethanol |

| Propanol |

| Rifampicin |

| Succinic acid |

| Succinic anhydride |

| Tartaric acid |

| Verapamil |

| Whiskey lactone |

| γ-butirolactone |

Future Research Directions and Emerging Trends

Development of Hyphenated and Miniaturized Analytical Techniques

The detection and quantification of Butanedioic acid, ethyl methyl ester (also known as ethyl methyl succinate) and related compounds are increasingly reliant on the development of sophisticated analytical methodologies. Future research is geared towards enhancing sensitivity, specificity, and throughput by advancing hyphenated and miniaturized techniques.

Hyphenated techniques, which couple a separation method with a detection method, are central to the analysis of succinate (B1194679) esters. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification of this compound, providing detailed mass spectra for structural elucidation. nist.govnist.govnih.gov Similarly, liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high selectivity and sensitivity, which is crucial for detecting trace amounts of ester impurities in various matrices. researchgate.net For instance, LC-MS/MS methods have proven suitable for quantifying genotoxic impurities at parts-per-million (ppm) levels in active pharmaceutical ingredients. researchgate.net High-performance liquid chromatography (HPLC) with UV detection has also been developed for quantifying related succinate compounds in biological samples like plasma, valued for its accuracy, reproducibility, and speed. researchgate.net

Miniaturization in sample preparation is a key trend aimed at reducing solvent consumption and analysis time. Solid-phase microextraction (SPME) coupled to GC-MS represents a significant advancement. This technique allows for the determination of various esters at the ppm level in active pharmaceutical ingredients (APIs) and offers advantages over traditional liquid-liquid extraction methods. researchgate.net The development of such methods is critical as techniques like GC-MS or LC-MS are not always available at manufacturing sites and often require advanced operational skills. researchgate.net

Future work will likely focus on optimizing these methods, such as refining stationary phases in chromatography and improving ionization efficiency in mass spectrometry to achieve even lower detection limits for asymmetric esters like ethyl methyl succinate.

Table 1: Analytical Techniques for Ester Analysis

| Technique | Description | Application Example | Reference |

| GC-MS | Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. | Identification and structural analysis of this compound. | nist.govnih.gov |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Quantification of ethylmethylhydroxypyridine succinate in plasma. researchgate.net | researchgate.net |